3-bromo-4-phenylbutan-2-one
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Overview
Description
2-Butanone, 3-bromo-4-phenyl- is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the butanone backbone
Mechanism of Action
Target of Action
The primary target of 2-Butanone, 3-bromo-4-phenyl- is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its targets through a free radical reaction . NBS (N-bromosuccinimide) initiates the reaction by losing the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position, forming succinimide . The resulting benzylic radical then reacts with NBS to form the brominated compound .
Biochemical Pathways
The reaction of 2-Butanone, 3-bromo-4-phenyl- primarily involves the free radical bromination pathway . This pathway is characterized by the substitution of a hydrogen atom at the benzylic position with a bromine atom . The reaction is facilitated by the resonance stabilization of the benzylic radical .
Result of Action
The primary result of the action of 2-Butanone, 3-bromo-4-phenyl- is the bromination of the benzylic position . This transformation can significantly alter the chemical properties of the aromatic compound, potentially leading to changes in its reactivity, stability, and interactions with other molecules.
Action Environment
The action of 2-Butanone, 3-bromo-4-phenyl- can be influenced by various environmental factors. For instance, the reaction rate may be affected by the temperature and the concentration of NBS . Additionally, the presence of other reactive species could potentially interfere with the reaction. Therefore, the reaction is typically carried out in a controlled environment to ensure its efficiency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-4-phenyl- typically involves the bromination of 4-phenyl-2-butanone. One common method is the reaction of 4-phenyl-2-butanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Butanone, 3-bromo-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-bromo-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-hydroxy-4-phenyl-2-butanone or 3-amino-4-phenyl-2-butanone.
Reduction: Formation of 3-bromo-4-phenyl-2-butanol.
Oxidation: Formation of 3-bromo-4-phenylbutanoic acid.
Scientific Research Applications
2-Butanone, 3-bromo-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-butanone: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
Uniqueness
2-Butanone, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Properties
IUPAC Name |
3-bromo-4-phenylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQAKKEJGMRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446104 |
Source
|
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55985-68-7 |
Source
|
Record name | 2-butanone, 3-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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